molecular formula C18H39NO6S B12675751 Triethyl(2-((1-oxooctyl)oxy)ethyl)ammonium ethyl sulphate CAS No. 98072-08-3

Triethyl(2-((1-oxooctyl)oxy)ethyl)ammonium ethyl sulphate

Cat. No.: B12675751
CAS No.: 98072-08-3
M. Wt: 397.6 g/mol
InChI Key: UVMDHJDDPXKIIO-UHFFFAOYSA-M
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Description

Triethyl(2-((1-oxooctyl)oxy)ethyl)ammonium ethyl sulphate is a chemical compound with the molecular formula C18H38NO2 It is known for its unique structure, which includes a triethylammonium group linked to an ethyl sulphate moiety through an oxooctyl ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triethyl(2-((1-oxooctyl)oxy)ethyl)ammonium ethyl sulphate typically involves the reaction of triethylamine with an appropriate alkylating agent, such as 2-bromoethyl octanoate. The reaction is carried out in an organic solvent, such as dichloromethane, under reflux conditions. The resulting product is then treated with ethyl sulphate to yield the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Triethyl(2-((1-oxooctyl)oxy)ethyl)ammonium ethyl sulphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ethyl sulphate moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminium hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or thiolates can be employed under mild conditions.

Major Products Formed

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted ammonium salts.

Scientific Research Applications

Triethyl(2-((1-oxooctyl)oxy)ethyl)ammonium ethyl sulphate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a bioactive compound in cell studies.

    Medicine: Explored for its antimicrobial and antifungal properties.

    Industry: Utilized in the formulation of specialty chemicals and surfactants.

Mechanism of Action

The mechanism of action of Triethyl(2-((1-oxooctyl)oxy)ethyl)ammonium ethyl sulphate involves its interaction with cellular membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and function. This can lead to cell lysis or inhibition of microbial growth. Additionally, the compound may interact with specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • Triethyl(2-((1-oxodecyl)oxy)ethyl)ammonium ethyl sulphate
  • Triethyl(2-((1-oxooctyl)oxy)ethyl)ammonium methyl sulphate
  • Triethyl(2-((1-oxooctyl)oxy)ethyl)ammonium propyl sulphate

Uniqueness

Triethyl(2-((1-oxooctyl)oxy)ethyl)ammonium ethyl sulphate stands out due to its specific alkyl chain length and the presence of the ethyl sulphate group. These structural features confer unique physicochemical properties, such as solubility and reactivity, making it suitable for specialized applications in research and industry.

Properties

CAS No.

98072-08-3

Molecular Formula

C18H39NO6S

Molecular Weight

397.6 g/mol

IUPAC Name

ethyl sulfate;triethyl(2-octanoyloxyethyl)azanium

InChI

InChI=1S/C16H34NO2.C2H6O4S/c1-5-9-10-11-12-13-16(18)19-15-14-17(6-2,7-3)8-4;1-2-6-7(3,4)5/h5-15H2,1-4H3;2H2,1H3,(H,3,4,5)/q+1;/p-1

InChI Key

UVMDHJDDPXKIIO-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCC(=O)OCC[N+](CC)(CC)CC.CCOS(=O)(=O)[O-]

Origin of Product

United States

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